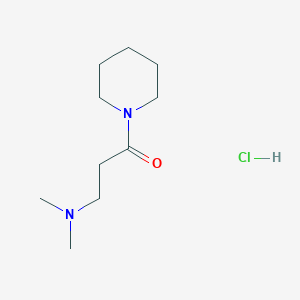

3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of dimethylamine , an organic compound with the formula (CH3)2NH . It’s a secondary amine and is a colorless, flammable gas with an ammonia-like odor .

Synthesis Analysis

While the exact synthesis process for “3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride” is not available, a similar compound, Dimethylaminopropylamine (DMAPA) , is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .

Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

科学的研究の応用

Spectroscopic Properties and Synthesis

The compound has been involved in the synthesis of cross-conjugated ω,ω′-bis(dimethylamino) ketones and dinitriles containing cycloalkane or piperidine fragments. These compounds exhibit significant changes in their spectroscopic properties due to structural variations, such as the replacement of the C=O group with the C=C(CN)₂ group leading to a bathochromic shift in absorption spectra. This study suggests a sensitivity of the spectroscopic properties to the compound's structure, indicating potential applications in materials science or analytical chemistry (Krasnaya et al., 2009).

Cytotoxic Activity

A series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, synthesized by the condensation involving 3-(dimethylamino) phenol, demonstrated significant cytotoxic activities against various human tumor cell lines. This suggests the compound's potential utility in the development of new chemotherapeutic agents (Vosooghi et al., 2010).

Electrochemical Detection of DNA Interaction

The interaction of Mannich base derivatives, including those with structures similar to "3-(Dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride", with fish sperm double-stranded DNA (fs-dsDNA) was investigated using differential pulse voltammetry. This research highlights the potential of such compounds in the study of DNA interactions, which is crucial for understanding genetic material's chemical and biological behavior (Istanbullu et al., 2017).

Pharmacological Research Tool

The discovery of a nonpeptidic agonist of the urotensin-II receptor, structurally related to "this compound", highlights the compound's relevance in pharmacological research. Such compounds can serve as valuable tools for studying receptor functions and as leads in drug development (Croston et al., 2002).

Safety and Hazards

The safety data sheet for a related compound, 3-Dimethylaminopropiophenone hydrochloride, indicates that it is toxic if swallowed and may cause skin and eye irritation . It is recommended to handle it with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-(dimethylamino)-1-piperidin-1-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-11(2)9-6-10(13)12-7-4-3-5-8-12;/h3-9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHBFLKBZRJYGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)N1CCCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)

![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)

![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2863446.png)

![6-Isopropyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2863447.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)